![molecular formula C26H25NO4 B12306200 N-Fmoc-N-methyl-D-homophenylalanine](/img/structure/B12306200.png)
N-Fmoc-N-methyl-D-homophenylalanine
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Overview
Description
N-Fmoc-N-methyl-D-homophenylalanine is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This compound is particularly significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-D-homophenylalanine typically involves the protection of the amino group of D-homophenylalanine with the Fmoc group. This can be achieved by reacting D-homophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The methylation of the amino group is then carried out using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-D-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like piperidine for the removal of the Fmoc group.
Major Products Formed
The major products formed from these reactions include various protected and unprotected derivatives of this compound, which are used in further peptide synthesis and modification.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
N-Fmoc-N-methyl-D-homophenylalanine is primarily utilized in solid-phase peptide synthesis. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is easily removed under mild conditions, facilitating the formation of peptide bonds without the need for harsh reagents. This compound enables the synthesis of complex peptides with high purity and yield, which are essential for therapeutic applications .
Drug Development
Peptide-Based Therapeutics :
The incorporation of this compound into peptide sequences enhances their bioactivity and specificity. Research indicates that peptides synthesized with this amino acid can target specific biological pathways more effectively than traditional small molecules, making them promising candidates for drug development . For instance, modified peptides utilizing this compound have shown potential in treating neurodegenerative diseases by modulating protein-protein interactions .
Bioconjugation
Attachment of Biomolecules :
this compound plays a crucial role in bioconjugation processes, where it facilitates the attachment of peptides to proteins or other biomolecules. This is particularly relevant in developing targeted drug delivery systems and diagnostics, as it enhances the stability and functionality of therapeutic agents .
Research in Neuroscience
Neuropeptide Studies :
This compound is instrumental in studying neuropeptides and their functions, contributing to advancements in understanding neurological disorders. For example, researchers have utilized this compound to develop peptide inhibitors that modulate synaptic activity, which could lead to new treatments for conditions such as Alzheimer's and Parkinson's diseases .
Protein Engineering
Enhancing Protein Stability :
In protein engineering, this compound is used to modify proteins to enhance their stability and functionality. This modification can improve the performance of proteins in various biotechnological applications, including enzyme catalysis and synthetic biology .
Mechanism of Action
The mechanism of action of N-Fmoc-N-methyl-D-homophenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Fmoc group is removed using a base like piperidine, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-methyl-D-phenylalanine: Similar in structure but lacks the homophenylalanine moiety.
Fmoc-D-homophenylalanine: Similar but without the methylation of the amino group.
N-Fmoc-3-methyl-D-homophenylalanine: Similar but with a methyl group at a different position.
Uniqueness
N-Fmoc-N-methyl-D-homophenylalanine is unique due to its specific combination of the Fmoc protecting group, methylation, and the homophenylalanine moiety. This combination provides distinct properties that are valuable in peptide synthesis and modification, making it a versatile tool in various scientific and industrial applications.
Biological Activity
N-Fmoc-N-methyl-D-homophenylalanine (Fmoc-D-homophenylalanine) is a non-natural amino acid derivative that has garnered attention in the fields of peptide synthesis and medicinal chemistry. Its unique structural features and biological properties make it a valuable compound for various applications, particularly in drug development and protein engineering.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which shields the amino functionality during peptide synthesis. This allows for selective reactions and the formation of peptide bonds without interference from the amino group. The molecular formula of this compound is C₁₈H₁₉NO₄, with a molecular weight of 315.35 g/mol .
Biological Activity
The biological activity of Fmoc-D-homophenylalanine is primarily linked to its role in peptide synthesis. It serves as a building block for creating peptides that can exhibit enhanced stability and bioactivity compared to their natural counterparts. The incorporation of this compound into peptide sequences can significantly influence their conformation and interaction with biological targets, which is crucial for developing therapeutic agents .
Applications in Drug Development
- Peptide Synthesis : Fmoc-D-homophenylalanine is extensively used in solid-phase peptide synthesis (SPPS), enabling the creation of complex peptides with specific functional properties.
- Bioactivity Enhancement : The structural modifications provided by Fmoc-D-homophenylalanine can enhance the bioactivity of peptides, making them more effective in therapeutic applications .
- Bioconjugation : This compound can facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules, which is essential in targeted drug delivery systems .
The mechanism by which Fmoc-D-homophenylalanine exerts its effects involves its ability to form stable interactions with other biomolecules. Upon deprotection of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to the growing peptide chain. This unique reactivity makes it an essential tool in synthesizing complex peptides and proteins .
Case Studies and Research Findings
Several studies have explored the biological activity and applications of Fmoc-D-homophenylalanine:
- Cytotoxicity Studies : Research has shown that peptides incorporating non-natural amino acids like Fmoc-D-homophenylalanine exhibit varying levels of cytotoxicity against cancer cell lines. For example, studies on LfcinB-derived peptides demonstrated that modifications with non-natural amino acids could enhance their cytotoxic activity against MCF-7 breast cancer cells .
- Neuroscience Applications : In neuroscience research, Fmoc-D-homophenylalanine has been utilized to study neuropeptides and their functions, contributing to advancements in understanding neurological disorders .
Comparative Analysis
The following table summarizes key characteristics and applications of Fmoc-D-homophenylalanine compared to other related compounds:
Compound | Molecular Weight | Key Applications | Biological Activity |
---|---|---|---|
This compound | 315.35 g/mol | Peptide synthesis, drug development | Enhances stability and bioactivity |
N-Fmoc-3-methyl-D-homophenylalanine | 415.49 g/mol | Peptide synthesis | Significant impact on conformation and interactions |
N-Fmoc-4-methyl-D-homophenylalanine | 415.49 g/mol | Drug development | Valuable for creating diverse peptide sequences |
Properties
Molecular Formula |
C26H25NO4 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-27(24(25(28)29)16-15-18-9-3-2-4-10-18)26(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29) |
InChI Key |
FNXXQNGLPFUMPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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